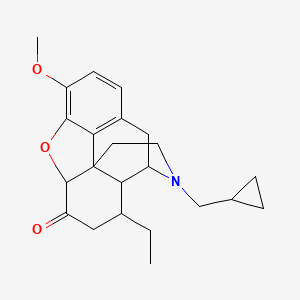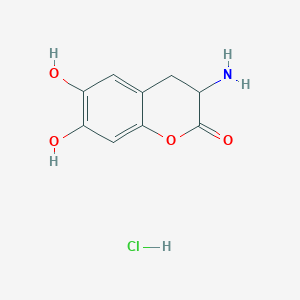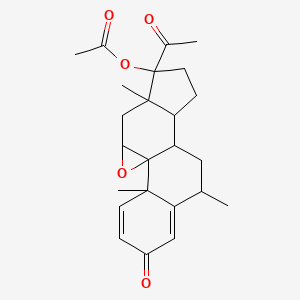
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is a chemical compound known for its diverse applications in various fields. It is a monoester formed from acetic acid and 1,2-propanediol, with the addition of a 2,4-dichlorophenoxy group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester typically involves the esterification of acetic acid with 1,2-propanediol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process. The reaction can be represented as follows:
Acetic acid+1,2-propanediol→Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Hydroxypropyl acetate: A related ester with different functional groups.
1,2-Propanediol monoacetate: Another ester formed from acetic acid and 1,2-propanediol.
Uniqueness
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is unique due to its combination of the 2,4-dichlorophenoxy group and the 2-hydroxypropyl ester moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H11Cl2O4- |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-4-hydroxypentanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-6(14)4-10(11(15)16)17-9-3-2-7(12)5-8(9)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16)/p-1 |
Clave InChI |
LBQCXKHXVMYCJF-UHFFFAOYSA-M |
SMILES canónico |
CC(CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)


![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)


